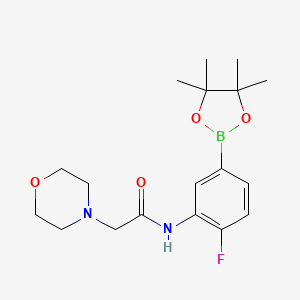
N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide
Vue d'ensemble
Description
“N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide” is a boric acid derivative . It is an important intermediate in organic synthesis reactions .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is obtained by a two-step substitution reaction . The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, revealing some special physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The molecular weight of the compound is 252.09 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 252.1333028 g/mol . The topological polar surface area of the compound is 38.7 Ų .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide is part of a broader class of compounds featuring boric acid ester intermediates with benzene rings. These compounds are typically synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods including FTIR, NMR (both ^1H and ^13C), and mass spectrometry. Crystallographic analyses further elucidate the molecular configurations, with X-ray diffraction being a common technique for detailed structural determination. Computational methods, such as density functional theory (DFT), often complement these experimental approaches, providing insights into the molecular geometries, electrostatic potentials, and frontier molecular orbitals of these compounds (Huang et al., 2021).
Application in Fluorescence Probes
Boronate esters, closely related to the compound , have been utilized in the development of fluorescence probes. These probes are designed for the detection of reactive species such as hydrogen peroxide (H2O2), a biologically relevant molecule. The design often involves an "Off–On" fluorescence response mechanism, where the interaction with H2O2 leads to a significant change in fluorescence intensity. This change is attributed to alterations in the intramolecular charge transfer (ICT) excited states within the molecular structure of the probes. Such probes have potential applications in biological imaging and the study of oxidative stress within living organisms (Lampard et al., 2018).
Antimicrobial and Antituberculosis Activities
Compounds structurally related to N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide have been investigated for their potential antimicrobial and antituberculosis activities. These activities are typically evaluated through in vitro assays against various microbial strains, including bacteria and fungi. The efficacy of these compounds can be compared to that of standard antibiotics, and their mechanism of action may involve interaction with microbial cell structures or inhibition of specific biochemical pathways. The search for novel antimicrobial agents is driven by the increasing resistance to existing drugs, making this area of research particularly relevant (Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BFN2O4/c1-17(2)18(3,4)26-19(25-17)13-5-6-14(20)15(11-13)21-16(23)12-22-7-9-24-10-8-22/h5-6,11H,7-10,12H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYCMGMCJGVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-morpholinoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



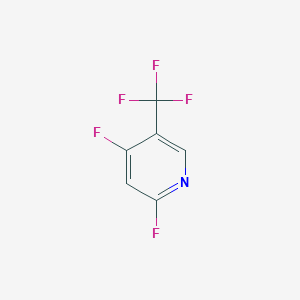
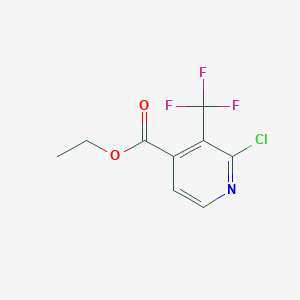
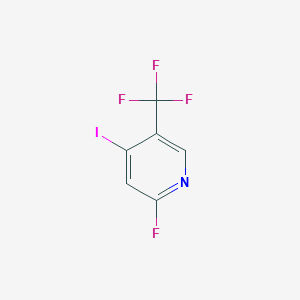
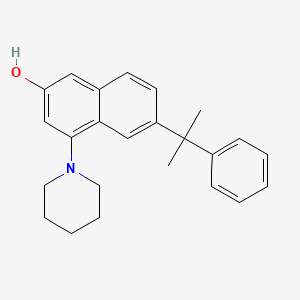
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
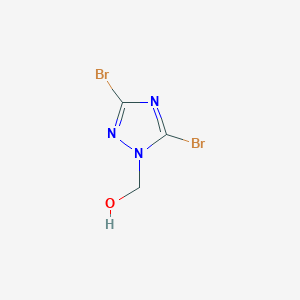
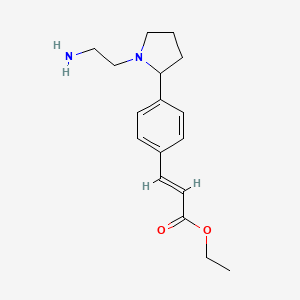
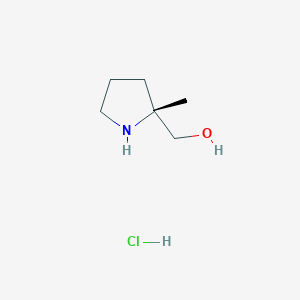
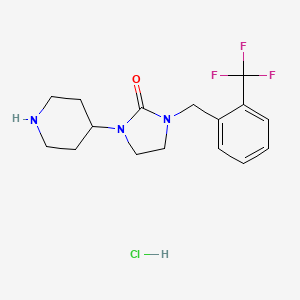
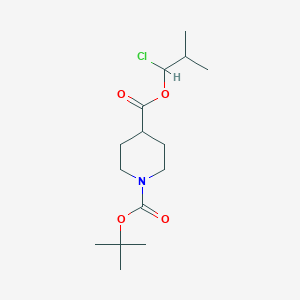
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)
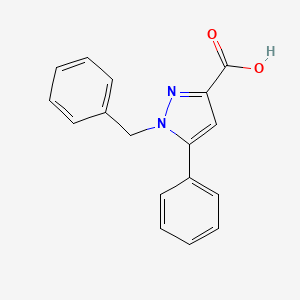
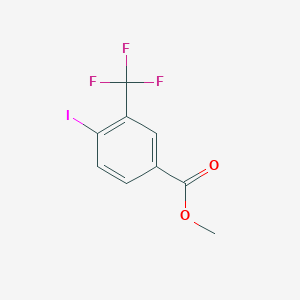
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)